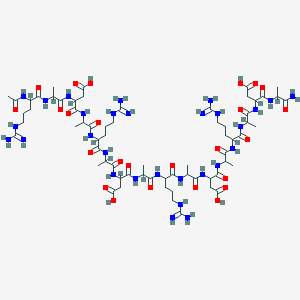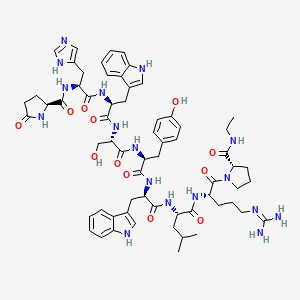
NH2-KLGADTDGEQDQHMTYGGQ-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain with an amine group attached to lysine and an carboxyl group attached to glutamine.
Aplicaciones Científicas De Investigación
Nanoparticle Interactions and Toxicity Profiles
The interactions of nanoparticles with cellular membranes and their intracellular transport kinetics are critical in determining their functionality and biological consequences. This is particularly relevant for nanoparticles with different surface functionalities, such as NH2 or COOH moieties. Studies have shown that nanoparticles with NH2 surface groups can exhibit unique intracellular behavior and toxicity profiles compared to COOH-functionalized nanoparticles. This is crucial for applications in bioimaging and medical fields (Manshian et al., 2017).
Quantum Dot Formation in Interstellar Ice Analogues
Research into the chemistry of interstellar ice analogues, such as the formation of quantum dots (QDs) in CO-rich environments, has implications for understanding molecular evolution in space. Studies have revealed that with UV-processing, NH2 groups can be formed through photodissociation, playing a key role in the formation of species with N-C bonds. This research helps establish a chemical link between various interstellar species and is significant for the study of astrochemistry (Fedoseev et al., 2016).
Surface Functionalization and Biological Effects
The functionalization of surfaces with NH2 and COOH groups has significant implications in biotechnology and materials science. For instance, the modification of titanium surfaces with NH2 (amine) and COOH (carboxylic/esteric) functionalities affects biological responses such as protein adsorption and cell adhesion. This is particularly relevant in the development of biomaterials for medical implants and tissue engineering applications (Mussano et al., 2017).
Propiedades
Nombre del producto |
NH2-KLGADTDGEQDQHMTYGGQ-COOH |
|---|---|
Fórmula molecular |
C₈₃H₁₂₇N₂₅O₃₄S |
Peso molecular |
2051.11 |
Secuencia |
One Letter Code: KLGADTDGEQDQHMTYGGQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




